

A Comprehensive Technical Guide to 3'-Hydroxystanozolol

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Compound of Interest

Compound Name: 3'-Hydroxystanozolol

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This technical guide provides an in-depth overview of **3'-Hydroxystanozolol**, a primary metabolite of the synthetic anabolic androgenic steroid, stanozolol. This document covers its fundamental chemical properties, analytical methodologies for its detection, and its role in biological pathways.

Core Chemical and Physical Properties

3'-Hydroxystanozolol is a key analyte in forensic and anti-doping analyses due to its prevalence as a metabolite of stanozolol.^{[1][2]} Its identification is crucial for determining the use of its parent compound.

Property	Value	Reference
CAS Number	125709-39-9	Not Applicable
Molecular Formula	C21H32N2O2	Not Applicable
Molecular Weight	344.49 g/mol	Not Applicable
Formal Name	(5 α ,17 β)-1',2'-dihydro-17-hydroxy-17-methyl-5'H-androst-2-eno[3,2-c]pyrazol-5'-one	Not Applicable
Synonyms	3'-hydroxy Stanozolol, 3-OH-stanozolol	Not Applicable

Analytical Methodologies and Quantitative Data

The detection of **3'-Hydroxystanozolol** in biological matrices is a critical aspect of anti-doping and forensic toxicology. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[2][3][4]}

GC-MS is a widely used technique for the detection of **3'-Hydroxystanozolol**, often requiring derivatization to improve its volatility and chromatographic behavior.^[2]

Quantitative Data for GC-MS Analysis:

Parameter	Matrix	Value	Reference
Limit of Detection (LOD)	Urine	~1 ng/mL	[5]
Minimum Required Performance Limit (MRPL)	Urine	2 ng/mL	[2]
Recovery (Liquid-Liquid Extraction)	Urine	53 - 71%	[1]
Recovery (Solid Phase Extraction)	Urine	56 - 97%	[1]

LC-MS/MS offers high sensitivity and specificity for the direct analysis of **3'-Hydroxystanozolol** and its conjugates, often without the need for derivatization.[\[4\]](#)[\[6\]](#)

Quantitative Data for LC-MS/MS Analysis:

Parameter	Matrix	Value	Reference
Lower Limit of Detection (LLOD)	Serum	0.125 ng/mL	[4]
Lower Limit of Quantification (LLOQ)	Serum	0.25 ng/mL	[4]
Lower Limit of Detection (LLOD)	Urine	0.125 ng/mL	[4]
Lower Limit of Quantification (LLOQ)	Urine	0.25 ng/mL	[4]
Limit of Detection (LOD) for Glucuronide	Urine	50 pg/mL	[6]
Extraction Recovery (SPE for Glucuronide)	Urine	93%	[6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible quantification of **3'-Hydroxystanozolol**.

This protocol is based on enzymatic hydrolysis followed by solid-phase extraction.[\[1\]](#)[\[2\]](#)

- Enzymatic Hydrolysis: To 2-4 mL of urine, add 50 μ L of β -glucuronidase enzyme. Incubate the mixture at 60°C for one hour to cleave the glucuronide conjugates.[\[1\]](#)
- Acidification: Add 10 μ L of 5N HCl to the hydrolysate to acidify the sample.[\[1\]](#)
- Solid-Phase Extraction (SPE):
 - Condition an Oasis MCX cartridge with 2 mL of methanol followed by 2 mL of water.[\[1\]](#)
 - Apply the acidified urine sample to the conditioned cartridge.[\[1\]](#)
 - Wash the cartridge with 2 mL of 0.1N HCl followed by 2 mL of methanol.[\[1\]](#)
 - Elute the analyte with 2 mL of methanol containing 1% ammonium hydroxide.[\[1\]](#)
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 60°C.
- Derivatization: Reconstitute the dried residue in 100 μ L of a derivatizing agent (e.g., MSTFA/NH₄I/Ethanethiol).[\[2\]](#) Incubate at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivative.
- Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

This protocol involves a liquid-liquid extraction procedure.[\[4\]](#)

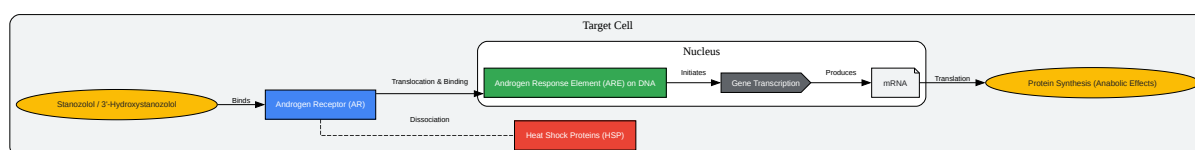
- Sample Aliquot: Take a 100 μ L aliquot of serum or urine.
- Enzymatic Hydrolysis (for total concentration): Adjust the sample pH to 7 and incubate with β -glucuronidase at 50°C for 2 hours.
- Liquid-Liquid Extraction (LLE):

- Add 4 mL of an extraction solvent mixture (e.g., pentane:chloroform:ethylacetate in a 3:2:1 v/v/v ratio).[4]
- Vortex the mixture for 20 seconds.[4]
- Centrifuge at 4000 x g for 20 minutes at 4°C.[4]
- Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[4]
- Reconstitution: Reconstitute the dried residue in 100 µL of methanol.[4]
- Filtration: Filter the reconstituted solution through a 0.2 micron PTFE membrane filter.[4]
- Analysis: Inject a 3 µL aliquot into the LC-MS/MS system.[4]

Signaling Pathways and Experimental Workflows

As a metabolite of stanozolol, **3'-Hydroxystanozolol** is implicated in the androgen receptor signaling pathway.[7][8]

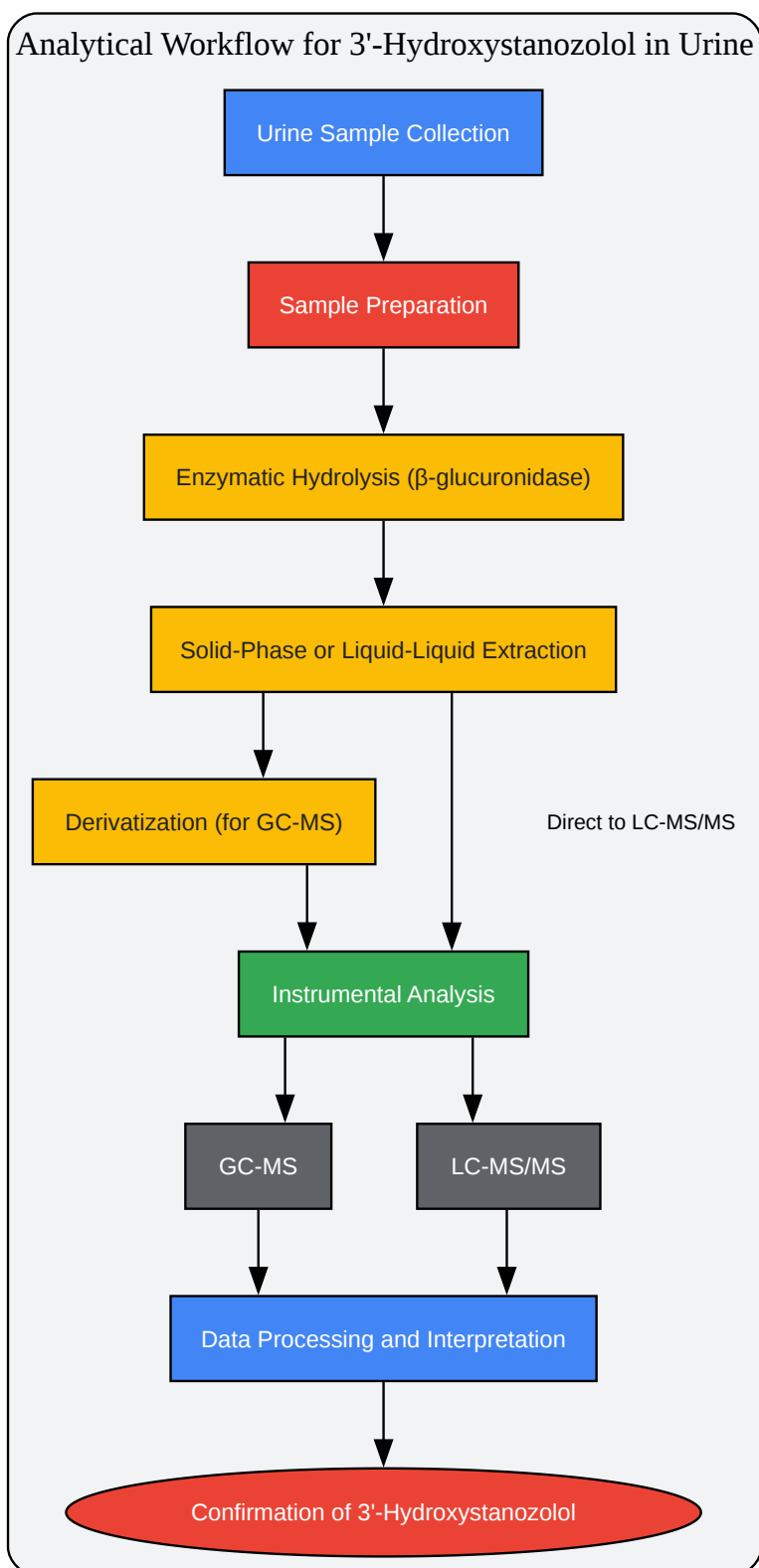
Stanozolol, and by extension its metabolites, exert their anabolic effects by acting as agonists for the androgen receptor.[7][9] This interaction leads to the modulation of gene expression, promoting protein synthesis and other anabolic processes.[7][8]



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Caption: Androgen Receptor Signaling Pathway for Stanozolol.

The following diagram illustrates a typical workflow for the analysis of **3'-Hydroxystanozolol** in a doping control laboratory.



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Caption: Experimental Workflow for **3'-Hydroxystanozolol** Detection.

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